
N-(4-tert-butylphenyl)-2-chloroacetamide
Vue d'ensemble
Description
N-(4-tert-Butylphenyl)-2-chloroacetamide (NBTCA) is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 234.6 g/mol and a melting point of 153-155 °C. NBTCA is a derivative of chloroacetamide, and is primarily used as a reagent in organic synthesis. It is also used as a catalyst in various biochemical and physiological processes, and as a source of chlorine in industrial and laboratory applications.
Applications De Recherche Scientifique
TRPV1 Antagonism for Pain Management
“N-(4-tert-butylphenyl)-2-chloroacetamide” derivatives have been studied for their potential as TRPV1 antagonists. TRPV1 is a calcium ion channel involved in pain transmission, and its antagonists can serve as analgesics. The compound’s derivatives show promise in managing chronic pain by modulating TRPV1 activity, offering a pathway for new pain therapies .
In Silico Drug Design
The compound has been used in computational studies to design new TRPV1 antagonists. By replacing certain molecular structures, researchers can predict the biological activity of new compounds. This approach aids in understanding the electrostatic, hydrophobic, and hydrogen bond interactions that contribute to the compound’s activity .
ADMET Profiling
The ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of “N-(4-tert-butylphenyl)-2-chloroacetamide” derivatives is crucial for drug development. In silico studies help predict the pharmacokinetic properties, toxicity, and pharmacodynamics effects, which are essential for assessing the compound’s suitability as a medication .
Molecular Docking Studies
Molecular docking is a method used to predict how a compound will interact with a target protein. For “N-(4-tert-butylphenyl)-2-chloroacetamide”, docking studies help visualize its binding to the TRPV1 receptor, providing insights into the structural requirements for antagonist activity and guiding the design of more effective drugs .
3D Quantitative Structure-Activity Relationship (QSAR) Modeling
3D-QSAR models have been developed for the compound’s derivatives to correlate their structure with biological activity. These models are significant for predicting the efficacy of new TRPV1 antagonists and for understanding the molecular features that influence their analgesic and anti-inflammatory properties .
Epoxy Reactive Diluent in Coatings
While not directly related to “N-(4-tert-butylphenyl)-2-chloroacetamide”, its structural analog, “4-tert-Butylphenyl glycidyl ether”, is used in the paint industry as an epoxy reactive diluent. This application suggests potential for the compound or its derivatives in industrial coatings, where modifying the molecular structure could enhance the properties of paints and coatings .
Mécanisme D'action
Biochemical Pathways
More research is needed to elucidate the specific pathways and their downstream effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors could potentially affect the compound’s stability, efficacy, and action, but specific details are currently unknown .
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)9-4-6-10(7-5-9)14-11(15)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBCCFZTXLOITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384091 | |
| Record name | N-(4-tert-butylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylphenyl)-2-chloroacetamide | |
CAS RN |
20330-46-5 | |
| Record name | N-(4-tert-butylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)
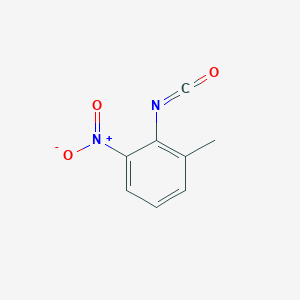

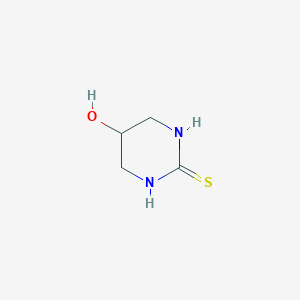


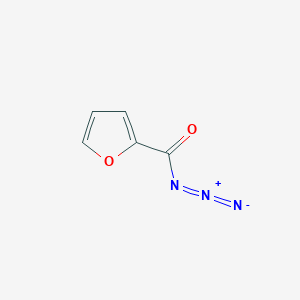
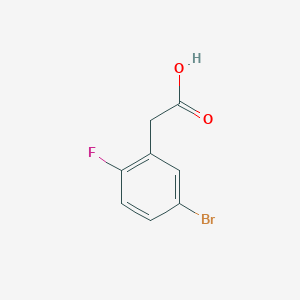
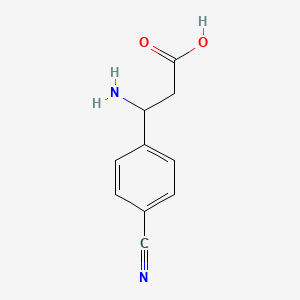

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)


